4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-7-13(12-10(9)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGVXDRIJINMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407039 | |
| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956436-97-8 | |
| Record name | 4-methoxy-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthetic Route Example
A representative synthetic route involves the following steps:
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1 | 4-Methoxyphenylhydrazine + Ethyl acetoacetate, Sodium ethoxide, ethanol, reflux | Formation of hydrazone intermediate followed by cyclization to ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate |
| 2 | Hydrolysis under acidic/basic conditions | Conversion of ester group to carboxylic acid yielding 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid |
| 3 | Purification via recrystallization or chromatography | Isolation of pure product |
This method typically proceeds under reflux or controlled temperature conditions (room temperature to 100°C), with solvent polarity and pH carefully adjusted to maximize yield and regioselectivity.
Reaction Conditions and Optimization
Temperature: Elevated temperatures (80–100°C) accelerate cyclization but may increase side reactions such as ester hydrolysis or decomposition. Lower temperatures favor selectivity but may reduce reaction rates.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance regioselectivity and solubility of reactants. Ethanol is commonly used for hydrazone formation due to its protic nature.
Catalysts/Base: Sodium ethoxide or potassium tert-butoxide are frequently employed to deprotonate β-ketoesters and facilitate cyclization.
Reaction Time: Typically ranges from several hours to overnight, depending on the scale and conditions.
Industrial Scale-Up Considerations
Industrial production adapts the laboratory synthetic routes with enhancements:
Continuous flow reactors: Enable precise control over reaction parameters, improving yield and reproducibility.
High-throughput screening: Used to optimize catalysts, solvents, and temperatures for maximum efficiency.
Catalyst selection: Transition metal catalysts or organocatalysts may be introduced to improve selectivity and reduce reaction times.
Purification: Scaled purification techniques such as crystallization and industrial chromatography are employed to achieve pharmaceutical-grade purity.
Analytical Characterization of Intermediates and Final Product
To confirm the successful synthesis and purity of this compound, the following techniques are critical:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Signals corresponding to pyrazole ring protons, methoxy group (around δ 3.7 ppm), and carboxylic acid proton |
| Infrared Spectroscopy (IR) | Functional group identification | Broad O–H stretch (2500–3300 cm⁻¹) for carboxylic acid, C=O stretch near 1700 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with C₁₁H₁₀N₂O₃ (MW ~222 g/mol) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% required for medicinal applications |
| X-ray Crystallography (if applicable) | Confirm molecular conformation and packing | Confirms substituent positions and ring planarity |
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Cyclocondensation of 4-methoxyphenylhydrazine with β-ketoesters | 4-Methoxyphenylhydrazine, ethyl acetoacetate, base | Reflux in ethanol, NaOEt base, 80–100°C | Straightforward, well-established | Moderate yields, side reactions possible | 50–70% |
| Multicomponent reactions | Hydrazines, diketones, aldehydes | Varied, often room temp to reflux | One-pot, efficient | Requires optimization for regioselectivity | Variable |
| Post-cyclization hydrolysis | Ester intermediates | Acidic or basic hydrolysis, mild heating | Converts esters to acids | Requires careful pH control | High if controlled |
| Continuous flow synthesis (industrial) | Same as above | Controlled flow, optimized catalysts | Scalable, reproducible | Requires specialized equipment | High |
Research Findings and Notes
The methoxy group on the phenyl ring influences the electronic properties of the pyrazole, affecting reactivity and biological activity.
Optimization of reaction parameters such as solvent polarity and temperature is crucial to maximize regioselectivity and yield.
Industrial methods focus on continuous flow and catalyst optimization to improve throughput and reduce waste.
Analytical techniques confirm the structural integrity and purity, essential for subsequent biological or pharmaceutical applications.
The carboxylic acid functionality allows for further derivatization, making this compound a versatile intermediate in organic synthesis.
This comprehensive analysis of preparation methods for this compound integrates data from synthetic chemistry literature and industrial practices, providing a professional and authoritative resource for researchers and chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-methoxy-1-phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. This method can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .
Chemical Structure:
- Molecular Formula: C₁₁H₁₀N₂O₃
- IUPAC Name: this compound
Chemical Applications
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique methoxy group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis .
Biological Activities
The compound has been investigated for various biological properties:
- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against bacteria and fungi .
- Anti-inflammatory Properties: Research has explored its potential as an anti-inflammatory agent, with mechanisms involving inhibition of specific enzymes or receptors .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Medicinal Chemistry
Due to its structural similarity to known bioactive molecules, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for their efficacy in treating various diseases, including cancer and infectious diseases .
Industrial Applications
In addition to its research applications, this compound is also utilized in the development of agrochemicals and dyes. Its ability to act as a precursor in synthesizing functionalized materials makes it valuable in industrial chemistry .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against strains such as Bacillus cereus and Micrococcus luteus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting potential for new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory properties of this compound revealed that it acts by modulating the activity of cyclooxygenase enzymes. This modulation leads to a decrease in pro-inflammatory cytokine production, highlighting its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
- 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group, a phenyl ring, and a carboxylic acid functional group. This unique structure enhances its lipophilicity and reactivity, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group may enhance binding affinity, allowing the compound to modulate various biological pathways effectively. Notably, it can act as an inhibitor or modulator, depending on structural modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines:
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro... | 3.8 | COX inhibition |
| N-(4-(2-(3-methyl-1-phenyl... | 4000 | MAO inhibition |
These results indicate potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. The compound demonstrated significant activity against various bacterial strains:
Such properties suggest its utility in developing new antimicrobial agents.
Case Studies
Several case studies have explored the pharmacological potential of pyrazole derivatives:
- Antitumor Activity in Breast Cancer : A study demonstrated that derivatives with the pyrazole core exhibited significant cytotoxicity against MDA-MB-231 cells, suggesting a promising avenue for breast cancer therapy .
- Anti-inflammatory Effects : In vivo studies showed that compounds similar to this compound effectively reduced inflammation markers in animal models, supporting their use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
